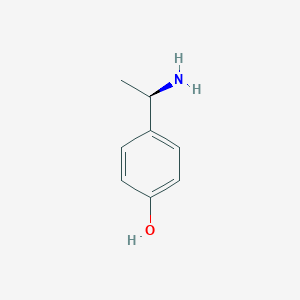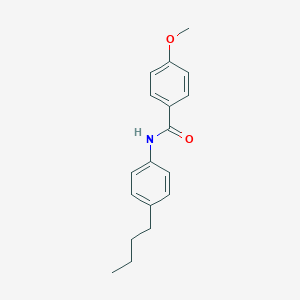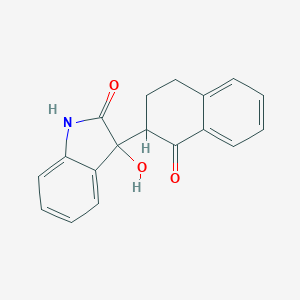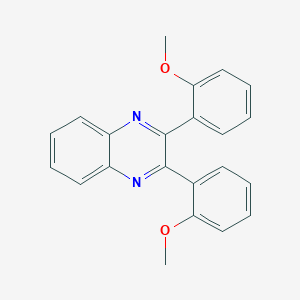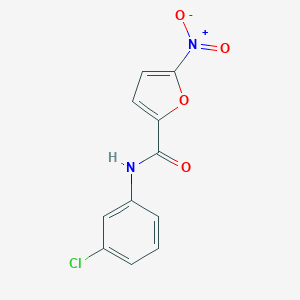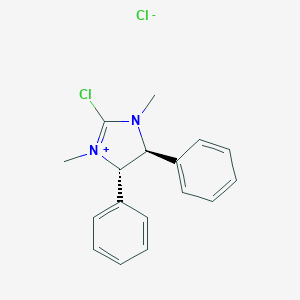![molecular formula C4H4ClN5 B181567 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole CAS No. 197356-16-4](/img/structure/B181567.png)
7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole (CMPT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential biological activities. It is a five-membered ring that contains four nitrogen atoms and one chlorine atom. The compound has been synthesized by various methods, and its biological activities have been extensively studied.
Wirkmechanismus
The exact mechanism of action of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole is not fully understood. However, several studies have suggested that 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. In addition, 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemische Und Physiologische Effekte
7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been shown to have several biochemical and physiological effects. For example, 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been shown to inhibit the migration and invasion of cancer cells. Furthermore, 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole is its potent biological activities, which make it a promising candidate for the development of novel drugs. In addition, 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been shown to have low toxicity in animal studies, making it a safe compound for further investigation. However, one of the limitations of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole is its poor solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole. One of the areas of interest is the development of novel drugs based on the structure of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole. Several studies have reported that 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole derivatives exhibit improved biological activities, such as increased potency and selectivity. In addition, further studies are needed to elucidate the exact mechanism of action of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole and its derivatives. Furthermore, the use of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole in combination with other drugs or therapies is an area of interest for future research.
Synthesemethoden
There are several methods for synthesizing 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole, including the reaction of 3-amino-5-chloro-1H-pyrazole with methyl isocyanate in the presence of a catalyst, the reaction of 3-amino-5-chloro-1H-pyrazole with ethyl isocyanate, and the reaction of 3-amino-5-chloro-1H-pyrazole with dimethylformamide dimethyl acetal. However, the most commonly used method for synthesizing 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole is the reaction of 3-amino-5-chloro-1H-pyrazole with methyl isocyanate in the presence of a catalyst, which yields 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been extensively studied for its potential biological activities, including its antitumor, anti-inflammatory, and antifungal activities. Several studies have reported that 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been reported to exhibit antifungal activity against Candida albicans, a common fungal pathogen.
Eigenschaften
CAS-Nummer |
197356-16-4 |
|---|---|
Produktname |
7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole |
Molekularformel |
C4H4ClN5 |
Molekulargewicht |
157.56 g/mol |
IUPAC-Name |
7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole |
InChI |
InChI=1S/C4H4ClN5/c1-2-3(5)4-6-8-9-10(4)7-2/h1H3,(H,6,9) |
InChI-Schlüssel |
ZIVLDLPFVRSXJZ-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=C1Cl)N=NN2 |
Kanonische SMILES |
CC1=NN2C(=C1Cl)N=NN2 |
Synonyme |
1H-Pyrazolo[1,5-d]tetrazole, 7-chloro-6-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



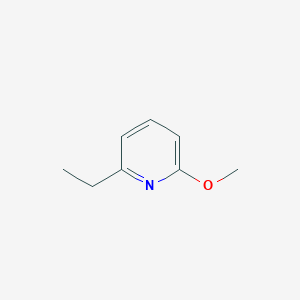
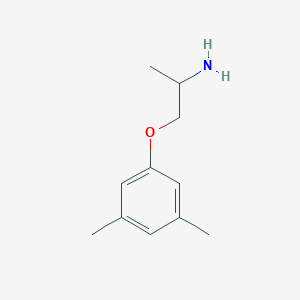
![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)
![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)
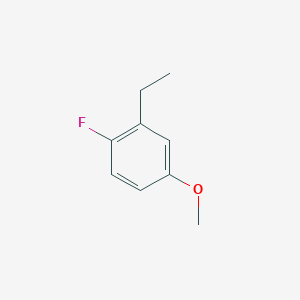
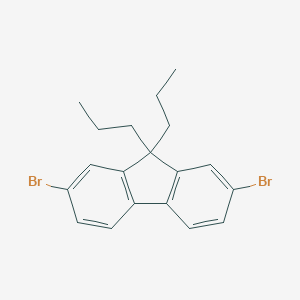
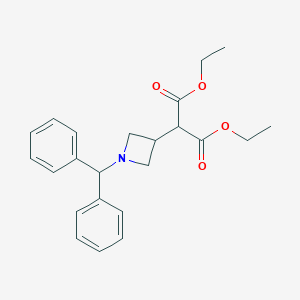
![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)
